N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide
Overview
Description
Preparation Methods
The synthesis of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide involves several steps. One common method includes the reaction of 4-aminophenylpropanamide with bromoacetyl bromide under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives for further study.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function . This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and regulation .
Comparison with Similar Compounds
N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide can be compared with other similar compounds such as:
N-{4-[(2-Chloroacetyl)amino]phenyl}propanamide: This compound has a chloroacetyl group instead of a bromoacetyl group, which can lead to different reactivity and applications.
N-{4-[(2-Iodoacetyl)amino]phenyl}propanamide:
The uniqueness of this compound lies in its specific reactivity due to the bromoacetyl group, making it particularly useful in certain chemical and biological applications .
Properties
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-10(15)13-8-3-5-9(6-4-8)14-11(16)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMGJYTXLBJMQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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